molecular formula C9H17NO2 B13065805 1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol

1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol

Cat. No.: B13065805
M. Wt: 171.24 g/mol
InChI Key: PHPFWSHMBMLJRE-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C9H17NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclopentanol, a five-membered ring alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol typically involves the reaction of azetidine derivatives with cyclopentanol derivatives under specific conditions. One common method involves the use of azetidin-3-ol and cyclopentylmethanol in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-ol: A simpler azetidine derivative with similar reactivity.

    Cyclopentanol: A related compound with a five-membered ring alcohol structure.

    1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness

1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol is unique due to its combination of the azetidine and cyclopentanol moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(azetidin-3-yloxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C9H17NO2/c11-9(3-1-2-4-9)7-12-8-5-10-6-8/h8,10-11H,1-7H2

InChI Key

PHPFWSHMBMLJRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC2CNC2)O

Origin of Product

United States

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